molecular formula C4H13ClN4 B13448277 N-(3-aminopropyl)guanidinehydrochloride CAS No. 199274-35-6

N-(3-aminopropyl)guanidinehydrochloride

Cat. No.: B13448277
CAS No.: 199274-35-6
M. Wt: 152.62 g/mol
InChI Key: ZFMFIPOLMVKFRN-UHFFFAOYSA-N
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Description

N-(3-aminopropyl)guanidinehydrochloride is a chemical compound that belongs to the guanidine family. It is characterized by the presence of a guanidine group attached to a 3-aminopropyl chain, with a hydrochloride salt form. This compound is known for its strong basic properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-aminopropyl)guanidinehydrochloride typically involves the reaction of 3-aminopropylamine with cyanamide, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions usually require a controlled temperature and pH to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields a higher purity product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

N-(3-aminopropyl)guanidinehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: The guanidine group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.

Major Products Formed

The major products formed from these reactions include substituted guanidines, amines, and oxides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3-aminopropyl)guanidinehydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex guanidine derivatives.

    Biology: The compound is used in studies involving enzyme inhibition and protein denaturation.

    Industry: The compound is used in the production of polymers and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-aminopropyl)guanidinehydrochloride involves its interaction with molecular targets such as enzymes and proteins. It enhances the release of acetylcholine following a nerve impulse and slows the rates of depolarization and repolarization of muscle cell membranes . This action is primarily due to its strong basic properties and ability to form stable complexes with various biomolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-aminopropyl)guanidinehydrochloride is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its strong basic properties and ability to form stable complexes make it valuable in various scientific and industrial applications.

Properties

CAS No.

199274-35-6

Molecular Formula

C4H13ClN4

Molecular Weight

152.62 g/mol

IUPAC Name

2-(3-aminopropyl)guanidine;hydrochloride

InChI

InChI=1S/C4H12N4.ClH/c5-2-1-3-8-4(6)7;/h1-3,5H2,(H4,6,7,8);1H

InChI Key

ZFMFIPOLMVKFRN-UHFFFAOYSA-N

Canonical SMILES

C(CN)CN=C(N)N.Cl

Origin of Product

United States

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